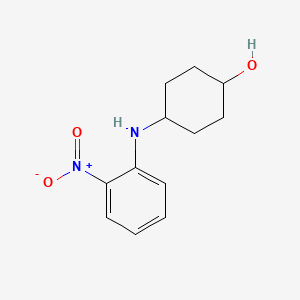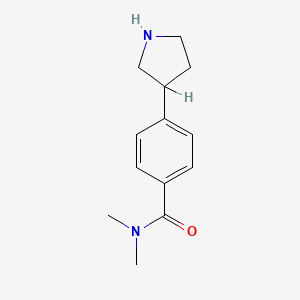
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile is an organic compound with a complex structure featuring both bromine and chlorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate in acidic or basic medium can be used for the oxidation of aromatic rings.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Reduction: Corresponding amines.
Oxidation: Quinones or other oxidized derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-chlorophenylacetonitrile
- 2-Bromo-6-chlorophenylmethanol
- 2-Bromo-6-chlorophenylacetic acid
Uniqueness
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom.
Propriétés
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVSOXLVKIZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)




![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)



![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

